[3-(4-Fluorophenoxy)phenyl]methanol
Description
[3-(4-Fluorophenoxy)phenyl]methanol (CAS: 167091-96-5) is a fluorinated aromatic alcohol with the molecular formula C₁₃H₁₁FO₂ and a molecular weight of 218.224 g/mol. Its structure features a hydroxymethyl group attached to a phenyl ring, which is further substituted with a 4-fluorophenoxy moiety at the meta position (Figure 1). This compound is typically supplied as a neat solid at room temperature and is utilized in pharmaceutical and materials research as a synthetic intermediate .
Properties
Molecular Formula |
C13H11FO2 |
|---|---|
Molecular Weight |
218.22 g/mol |
IUPAC Name |
[3-(4-fluorophenoxy)phenyl]methanol |
InChI |
InChI=1S/C13H11FO2/c14-11-4-6-12(7-5-11)16-13-3-1-2-10(8-13)9-15/h1-8,15H,9H2 |
InChI Key |
LDVNDECONPCEAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features :
- Hydroxymethyl group : Enhances solubility in polar solvents and provides a site for further derivatization.
Comparison with Similar Compounds
Structural analogs of [3-(4-Fluorophenoxy)phenyl]methanol vary in substituent placement, heteroatom inclusion, and functional groups. Below is a detailed comparison of seven related compounds, supported by research data.
Structural and Physical Properties
Notes:
- Positional Isomerism: The para-substituted [4-(4-Fluorophenoxy)phenyl]methanol (MW 218.22) shares the same formula as the target compound but exhibits distinct electronic properties due to substituent placement .
- Heterocyclic Derivatives : Pyrimidine- or chloropyrimidine-containing analogs (e.g., C₁₁H₈FN₃O) demonstrate enhanced bioactivity in antiproliferative studies, likely due to improved target binding .
- Trifluoromethyl Effect : The trifluoromethyl group in C₁₄H₁₁F₃O₂ increases metabolic stability and lipophilicity, making it valuable in medicinal chemistry .
Q & A
Basic Question
- Kinase Inhibitors : The fluorophenoxy group mimics ATP’s adenine moiety, enabling competitive binding in kinase pockets (e.g., EGFR, VEGFR2) .
- Prodrug Synthesis : Esterification of the alcohol enhances bioavailability for CNS-targeted therapies .
What oxidation pathways are relevant for modifying this compound?
Advanced Question
- Selective Oxidation : Use Jones reagent (CrO₃/H₂SO₄) to convert the alcohol to a ketone without cleaving the ether bond .
- Protection Strategies : TBDMS protection of the alcohol prior to bromination prevents over-oxidation .
How can researchers optimize synthetic yields for large-scale production?
Advanced Question
- Flow Chemistry : Continuous flow reactors reduce reaction time (from 12h to 2h) and improve purity (>95%) by minimizing side reactions .
- Catalytic Systems : Pd/C or Ni catalysts enhance reduction efficiency, reducing reagent waste .
What computational tools predict the interaction of this compound with biological targets?
Advanced Question
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses in kinase domains, validated by MD simulations .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to guide derivative design .
How does stereochemistry influence the reactivity of this compound derivatives?
Advanced Question
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers, as stereochemistry affects metabolic stability .
- Diastereomer Effects : Bulky substituents on the phenyl ring induce atropisomerism, altering binding kinetics .
What advanced spectroscopic techniques resolve ambiguities in structural characterization?
Advanced Question
- 2D NMR (COSY, NOESY) : Confirms spatial proximity of fluorophenoxy and hydroxymethyl groups .
- High-Resolution Mass Spectrometry (HRMS) : Differentiates isobaric impurities (e.g., Cl vs. CF₃ adducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
